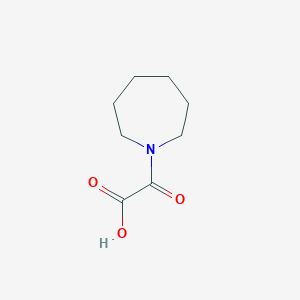

Azepan-1-yl(oxo)acetic acid

Description

Contextualizing Azepane-Based Scaffolds in Organic Chemistry

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in organic and medicinal chemistry. researchgate.net Nitrogen-containing heterocycles are foundational to the majority of FDA-approved drugs, and while five- and six-membered rings are more common, the seven-membered azepane motif has become increasingly prevalent in modern pharmaceuticals. researchgate.net More than 20 drugs approved by the FDA contain the azepane scaffold. colab.ws

The significance of azepane-based compounds stems from their unique three-dimensional structure and pharmacological properties. researchgate.net This scaffold is a key component in a variety of therapeutic agents, including those with anticancer properties. nih.govingentaconnect.com The conformational flexibility of the azepane ring allows it to interact with a diverse range of biological targets. Recent research has highlighted the potential of novel bicyclic azepane structures in developing treatments for neuropsychiatric disorders, where they have shown potent inhibitory activity on monoamine transporters. unibe.ch The strategic incorporation of the azepane ring is a widely used approach for exploring the chemical space around lead compounds in drug discovery programs. researchgate.net

Significance of Oxoacetic Acid Moieties in Molecular Design

The oxoacetic acid moiety, also known as glyoxylic acid, is a C2 carboxylic acid that serves as a versatile and crucial building block in organic synthesis. It is widely used in the production of pharmaceuticals, agrochemicals, and other complex organic molecules. The carboxylic acid functional group is a vital component in the biochemistry of living systems and a common pharmacophore in numerous therapeutic agents, including anti-inflammatory drugs and antibiotics. nih.gov

However, the presence of a carboxylic acid can sometimes lead to metabolic instability or limited ability to cross biological membranes. nih.gov The oxoacetic acid moiety offers a reactive handle that can be modified to overcome these challenges. Its structure suggests it could act as a substrate or inhibitor for certain enzymes, making it a point of interest for enzyme inhibition studies. ontosight.ai A prominent example of its application is as a key precursor in the synthesis of Saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. evitachem.com Researchers also explore derivatives of oxoacetic acid for their potential biological activities and pharmacological properties in drug discovery.

Overview of Research Trajectories for Azepan-1-yl(oxo)acetic Acid and its Derivatives

While specific research focused exclusively on this compound is limited, its availability from chemical suppliers indicates its role as an intermediate for creating more elaborate molecules. chemicalbook.comchemdiv.com The research trajectories for its derivatives are guided by the established biological significance of its core components.

Investigations into compounds containing both the azepane and oxoacetic acid motifs have shown potential across several therapeutic areas. For instance, a derivative known as "Azepan-1-yl-oxo-acetic acid (4-methoxy-benzylidene)-hydrazide" has been identified in studies exploring potential antimicrobial, antiviral, and anticancer activities. ontosight.ai Research into related isomers has also yielded interesting findings; 2-(2-oxoazepan-1-yl)acetic acid, an analogue, was found to be effective as a penetration enhancer for the transdermal delivery of hydrocortisone.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(8(11)12)9-5-3-1-2-4-6-9/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSWJANKPKLGLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428366 | |

| Record name | azepan-1-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886505-59-5 | |

| Record name | Hexahydro-α-oxo-1H-azepine-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886505-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | azepan-1-yl(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Azepan 1 Yl Oxo Acetic Acid and Analogues

Direct Synthesis Approaches for Azepan-1-yl(oxo)acetic Acid

The most straightforward method for synthesizing this compound, a type of oxamic acid, involves the acylation of hexamethyleneimine (B121469) with an oxalyl derivative. This approach is valued for its efficiency and directness.

General Procedures for Oxamic Acid Synthesis from Hexamethyleneimine

The synthesis of this compound is typically achieved through the reaction of hexamethyleneimine with ethyl oxalyl chloride. acs.orgacs.org A general and widely adopted procedure involves the slow, dropwise addition of ethyl oxalyl chloride to a cooled solution of hexamethyleneimine and a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758) (CH2Cl2). acs.orgacs.org

The reaction is initiated at a reduced temperature, commonly 0 °C, to control the exothermic nature of the acylation. acs.orgacs.org After the initial addition, the reaction mixture is allowed to warm to room temperature and is stirred for a period, typically around three hours, to ensure completion. acs.orgacs.org Following the reaction period, the process involves an acidic workup, where a dilute acid like 1 M hydrochloric acid (HCl) is added to neutralize the excess base and protonate the newly formed carboxylate. acs.orgacs.org The organic product is then separated from the aqueous phase. acs.orgacs.org Further extraction of the aqueous layer with dichloromethane is often performed to maximize the recovery of the product. acs.orgacs.org The combined organic phases are then washed with brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na2SO4), and the solvent is removed under reduced pressure to yield the crude oxamic acid ester. acs.org

The subsequent step is the hydrolysis of the resulting ethyl ester. acs.org This is generally carried out by treating the oily residue with an aqueous base, for instance, 1 M sodium hydroxide (B78521) (NaOH), and stirring the mixture overnight. acs.org After the hydrolysis is complete, the solution is acidified with 1 M HCl, leading to the precipitation or extraction of the final product, this compound. acs.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound and its analogues is dependent on carefully controlled reaction conditions. The use of stoichiometric equivalents is crucial; typically, a slight excess (1.1 equivalents) of both ethyl oxalyl chloride and triethylamine relative to the starting amine (1 equivalent) is employed. acs.orgacs.org This ensures the complete consumption of the amine starting material. The initial cooling to 0 °C is a critical step to manage the reaction's exothermicity and prevent the formation of side products. acs.orgacs.org

Following a standardized general procedure, the synthesis of 2-(azepan-1-yl)-2-oxoacetic acid from hexamethyleneimine and ethyl oxalyl chloride has been reported to achieve a yield of 72%. acs.org This procedure has proven to be robust and applicable to a wide range of amines, demonstrating its versatility. For instance, similar procedures have been used to create a variety of oxamic acids from different primary and secondary amines, with yields often ranging from moderate to excellent. acs.orgacs.org The scalability of this method has also been demonstrated, showing comparable yields on a larger scale. acs.org The final purification often involves recrystallization from a solvent mixture like chloroform/hexane (B92381) to obtain the product as a solid. acs.orgacs.org

Table 1: Synthesis of Various Oxamic Acids via General Procedure A

| Amine Starting Material | Resulting Oxamic Acid | Reported Yield (%) | Reference |

|---|---|---|---|

| Hexamethyleneimine | 2-(Azepan-1-yl)-2-oxoacetic acid | 72 | acs.org |

| 4-(tert-butyl)aniline | 2-((4-(tert-Butyl)phenyl)amino)-2-oxoacetic acid | 59 | acs.org |

| 4-butylaniline | 2-((4-butylphenyl)amino)-2-oxoacetic acid | 62 | acs.org |

| 2,6-dimethylpiperidine | 2-(2,6-Dimethylpiperidin-1-yl)-2-oxoacetic acid | 75 | acs.org |

| Dihexylamine | 2-(Dihexylamino)-2-oxoacetic acid | 92 | acs.org |

| Pyrrolidine | 2-Oxo-2-(pyrrolidin-1-yl)acetic acid | 44 | acs.org |

Amide Coupling Strategies for Derivative Synthesis

Once this compound is synthesized, it can be coupled with various amines to form a diverse range of amide derivatives. This is typically achieved using specialized coupling reagents that activate the carboxylic acid group, facilitating nucleophilic attack by an amine.

T3P®-Mediated Amide Coupling Reactions

Propanephosphonic acid anhydride (B1165640), commercially known as T3P®, is an effective and versatile coupling reagent for amide bond formation. nih.govcore.ac.ukmdpi.com It is recognized for its low toxicity, operational simplicity, and the easy removal of its byproducts, which are water-soluble. core.ac.ukmdpi.com T3P® functions by activating the carboxylic acid to form a mixed anhydride intermediate, which is then readily attacked by the amine nucleophile. core.ac.uk

In a typical T3P®-mediated coupling, the carboxylic acid (such as an analogue of this compound) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) along with the desired amine. nih.gov A base, commonly N,N-diisopropylethylamine (DIPEA), is added, followed by the T3P® reagent (often supplied as a 50 wt. % solution in a solvent like DMF or ethyl acetate). nih.gov The reaction is then heated, for example, to 70 °C for one hour, to drive the amide bond formation. nih.gov The workup procedure is straightforward, involving dilution with water, pH adjustment, and extraction of the product into an organic solvent. nih.gov

This methodology has been successfully used to synthesize a variety of complex amide derivatives. nih.gov For instance, T3P® was used to couple a phthalazinone-based carboxylic acid with various anilines, achieving yields between 10% and 82%. nih.gov In a particularly relevant example, T3P® was employed to mediate the amide coupling of a carboxylic acid with hexamethyleneimine, resulting in a 24% yield of the corresponding phenol-containing amide derivative. nih.gov

Table 2: Examples of T3P®-Mediated Amide Coupling Reactions

| Carboxylic Acid | Amine | Yield (%) | Reference |

|---|---|---|---|

| 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 5-(Azepan-1-ylsulfonyl)-2-methoxyaniline | 60 | nih.gov |

| Carboxylic acid 32 | Hexamethyleneimine | 24 | nih.gov |

| 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid | o-Anisidine | 82 | nih.gov |

| Carboxylic acid 3 | Anilines 31a-n | 10-43 | nih.gov |

HATU and HBTU-Mediated Amide Bond Formation

Uronium/aminium-based reagents are among the most powerful tools for amide bond formation, particularly in peptide synthesis. highfine.compeptide.com HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are prominent examples. highfine.compeptide.comresearchgate.net

HATU is known for its high efficiency and its ability to suppress racemization, even with sterically hindered substrates. highfine.com Its reactivity is superior to that of HBTU due to a neighboring group effect from the nitrogen atom in its 7-azabenzotriazole core. highfine.com The mechanism involves the formation of a highly reactive O-acylisourea active ester, which is then attacked by the amine. highfine.com While extremely effective for coupling carboxylic acids, these reagents can also react directly with highly nucleophilic amines in a side reaction, leading to the formation of a guanidinium (B1211019) byproduct. nih.gov

HBTU, while slightly less reactive than HATU, is also a very efficient coupling reagent that produces amides with minimal racemization, especially when an additive like HOBt (1-hydroxybenzotriazole) is used. peptide.com Both HATU and HBTU are widely used for constructing amide bonds in a variety of contexts, from complex peptide synthesis to the creation of small-molecule drug candidates. highfine.comresearchgate.net The choice between them often depends on the specific substrates and the need to overcome challenges like steric hindrance or low nucleophilicity. highfine.comnih.gov

Multi-Step Synthetic Sequences for Complex Derivatives

The creation of complex derivatives based on the this compound scaffold necessitates carefully planned multi-step synthetic pathways. These sequences allow for the precise installation of various chemical moieties, leading to compounds with tailored properties for research in medicinal chemistry and materials science.

The synthesis of phenoxyacetic acid derivatives that feature an azepane ring is a multi-step process designed to combine these two key structural motifs. A general approach involves the initial formation of the azepane heterocycle, which is then coupled with a phenoxyacetic acid component.

A typical synthesis for a compound like 2-[1-(2-Phenoxyacetyl)azepan-4-yl]acetic acid involves several key stages. The process begins with the construction of the seven-membered azepane ring, which can be achieved through cyclization reactions of appropriate linear precursors, such as amino alcohols. Once the azepane scaffold is in place, the phenoxyacetyl group is introduced. This is typically accomplished via an acylation reaction, where the nitrogen atom of the azepane ring attacks the electrophilic carbonyl carbon of phenoxyacetyl chloride in the presence of a suitable base. The final step involves the attachment or modification of the acetic acid moiety at a different position on the azepane ring. Industrial production methods may involve optimizing these steps for scalability and efficiency. Various methods exist for the synthesis of the phenoxyacetic acid portion itself, including reacting a salt of phenol (B47542) with a salt of chloroacetic acid, followed by chlorination if needed. wipo.int

Table 1: General Synthetic Strategy for Azepane-Containing Phenoxyacetic Acid Derivatives

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Azepane Ring Formation | Cyclization of precursors like amino alcohols or diamines. |

| 2 | Acylation | Introduction of the phenoxyacetyl group onto the azepane nitrogen. |

This table outlines the general synthetic steps for creating phenoxyacetic acid derivatives that incorporate an azepane ring, based on established chemical principles.

The construction of inhibitors based on an azepanone (a ketone-containing azepane ring) structure has been a significant area of research, particularly for developing potent enzyme inhibitors. These synthetic efforts have led to the discovery of powerful inhibitors of cysteine proteases like cathepsins K and L. nih.govnih.gov The expansion from five- or six-membered cyclic ketones to a seven-membered azepan-3-one (B168768) core was a key strategic modification. This change improved the configurational stability of stereocenters on the ring and, in some cases, enhanced oral bioavailability. researchgate.net

The synthesis of these inhibitors is a multi-step process that allows for detailed structure-activity relationship (SAR) studies. For instance, in the development of cathepsin K inhibitors, small-molecule X-ray crystallography was crucial in establishing that the S-configuration at the C-4 position of the azepanone ring is critical for potent inhibition. researchgate.netacs.org Further modifications at other positions on the azepanone ring, such as the introduction of methyl groups, have been shown to modulate both inhibitory potency and pharmacokinetic properties. uts.edu.au

In the synthesis of selective cathepsin L inhibitors, researchers started with a potent cathepsin K inhibitor template and systematically modified the P2 and P3 binding elements. nih.gov It was found that incorporating a quinoline-8-carboxamide (B1604842) or a naphthylene-1-carboxamide at the P3 position increased selectivity for cathepsin L over cathepsin K. nih.govacs.org Similarly, substituting the P2 leucine (B10760876) with phenylalanine or β-naphthylalanine also enhanced this selectivity. nih.gov This systematic approach, combining synthesis with molecular modeling, led to the development of highly potent and selective inhibitors. nih.gov

Table 2: Examples of Azepanone-Based Cathepsin Inhibitors and Their Potency

| Compound | Target Enzyme | Potency (Kᵢ) | Key Structural Feature | Reference |

|---|---|---|---|---|

| 20 | Human Cathepsin K | 0.16 nM | C-4 S stereochemistry | nih.govresearchgate.net |

| 24 | Human Cathepsin K | 0.0048 nM | Optimized P2/P3 groups | nih.gov |

| 24 | Rat Cathepsin K | 4.8 nM (Kᵢ,app) | Optimized P2/P3 groups | nih.gov |

| 15 | Human Cathepsin L | 0.43 nM | P3 naphthylene-1-carboxamide and P2 β-naphthylalanine | nih.gov |

This table presents data for selected azepanone-based inhibitors, highlighting their potency against target enzymes and the key structural features responsible for their activity.

Azepane-containing amino acids serve as valuable building blocks for creating conformationally constrained peptidomimetics. The synthesis of dipeptide esters incorporating these modified amino acids allows for the exploration of new peptide structures with potentially enhanced stability and biological activity. researchgate.net

A key strategy involves the synthesis of enantiopure 7-substituted azepane-2-carboxylic acids, which can act as linkers or turn-inducers in a peptide chain. researchgate.net The synthesis of these azepane amino acids can be achieved via a multi-step sequence that includes a key hydrogenation step under microwave irradiation with a palladium catalyst. This step facilitates several transformations in one pot: double-bond hydrogenation, deprotection of benzyl (B1604629) groups, imine formation, and finally, reductive amination to yield the desired cyclic amino acid with high diastereomeric purity. researchgate.net

Once the azepane-containing amino acid is prepared and appropriately protected, it can be incorporated into a peptide sequence using standard peptide coupling techniques. For example, a cyclopentapeptide analogue containing the Arg-Gly-Asp (RGD) motif was synthesized using an azepane-2-carboxylic acid (ACA) linker. researchgate.net The linear peptide was first assembled and then cyclized under microwave irradiation in the presence of coupling reagents like HATU and DIEA to form the final macrocycle. researchgate.net Such methods demonstrate the utility of azepane-containing acids in constructing complex, modified peptide structures. researchgate.net

Table 3: Key Steps in the Synthesis of a Cyclopentapeptide with an Azepane Linker

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Azepane Amino Acid Synthesis | Multi-step synthesis followed by MW-assisted hydrogenation. | researchgate.net |

| 2 | Linear Peptide Assembly | Standard solid-phase or solution-phase peptide synthesis. | researchgate.net |

| 3 | Macrocyclization | Head-to-tail cyclization of the linear peptide. | researchgate.net |

This table summarizes the synthetic sequence for preparing modified cyclic peptides incorporating an azepane-containing amino acid, highlighting the key stages of the process.

The incorporation of azepane moieties into other important heterocyclic systems like indoles and pyrimidines generates novel chemical entities with potential applications in medicinal chemistry. mdpi.comontosight.ainih.gov

Indole (B1671886) Derivatives: Synthetic routes to indole derivatives containing an azepane ring often involve building the indole scaffold and then attaching the azepane group, or vice versa. A series of novel tryptophan derivatives featuring an azepine ring were synthesized for biological evaluation. mdpi.com The synthesis started from L-tryptophan methyl ester and involved multiple steps to construct the fused tetrahydroazepino[4,5-b]indole core, which was then further functionalized. mdpi.com Another example is the synthesis of CHEMBL2361744, or 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide. ontosight.ai The proposed synthesis for this complex molecule involves a multi-step process starting from available indole and azepane precursors, with the azepan-1-yl moiety being attached to the indole core before final modifications. ontosight.ai The indole ring itself is a well-known pharmacophore, and its combination with the seven-membered azepane ring creates unique structural features. ontosight.ai

Pyrimidine (B1678525) Derivatives: Pyrimidines are another class of heterocycles with significant biological importance. nih.gov Numerous methods have been developed for the synthesis of the pyrimidine ring, which could be adapted to incorporate an azepane moiety. rsc.org One effective method is the [3+3] annulation of amidines with saturated ketones, catalyzed by copper, which proceeds through a cascade of oxidative dehydrogenation, annulation, and aromatization. rsc.org Another approach involves the K₂S₂O₈-facilitated oxidative annulation of formamide (B127407) and acetophenone (B1666503) derivatives to create 4-arylpyrimidines. rsc.org These synthetic strategies provide versatile platforms for constructing the pyrimidine core, onto which an azepane-containing substituent could be introduced through standard functional group transformations.

Modifying the core azepane ring, particularly by expanding it to a larger system, is a strategy used to create structural analogues with different conformational properties. This approach allows for fine-tuning the three-dimensional shape of a molecule to potentially improve its interaction with biological targets.

The synthesis of analogues containing an eight-membered azocane (B75157) ring instead of the seven-membered azepane ring represents a logical extension in exploring structure-activity relationships. The synthesis of α-alkylated azocane-2-carboxylic acid esters has been achieved with excellent control over stereochemistry. researchgate.net

A successful four-step asymmetric synthesis starts from optically active β-keto esters. researchgate.net This sequence involves the formation of a tetrazole, followed by reduction, protection of the resulting amine, and finally, oxidation to yield the α-alkylated azocane-2-carboxylic acid methyl esters with high enantiomeric excess (>96%). researchgate.net This method provides access to eight-membered ring amino acid derivatives that can be used as building blocks for more complex molecules, analogous to how azepane-containing amino acids are used. researchgate.net

Table 4: Enantioselective Synthesis of Azocane-2-carboxylic Acid Esters

| Step | Transformation | Purpose |

|---|---|---|

| 1 | Tetrazole Formation | Conversion of the keto group to a tetrazole ring. |

| 2 | Reduction | Reduction of the tetrazole and other functional groups. |

| 3 | Protection | Protection of the newly formed amine. |

This table outlines the key transformations in the asymmetric synthesis of α-alkylated azocane-2-carboxylic acid methyl esters, which are eight-membered ring analogues of azepane carboxylic acids. researchgate.net

Ring System Modification and Expansion for Analogues

Exploration of Related Seven-Membered Nitrogen Heterocycles

The synthesis of seven-membered nitrogen heterocycles like azepanes can be achieved through several established and emerging methodologies. These methods often involve ring-closing metathesis (RCM), ring-expansion reactions, and multicomponent reactions. thieme-connect.comosi.lvthieme-connect.com

One prominent method is the Beckmann rearrangement , which converts a cyclic oxime into a lactam. wikipedia.org For instance, cyclohexanone (B45756) oxime rearranges to form ε-caprolactam, a key precursor to the azepane ring. wikipedia.orgoup.com This reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid. wikipedia.org Milder and more recyclable processes are being developed using Lewis acidic ionic liquids. oup.com Another approach involves the use of cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing azepine and azocine (B12641756) rings. thieme-connect.comthieme-connect.com This method utilizes ruthenium-based catalysts to cyclize diene or enyne precursors. thieme-connect.com For example, N-tethered dienes can be cyclized to form azepine derivatives. thieme-connect.com This strategy is valued for its flexibility and tolerance of various functional groups. thieme-connect.comresearchgate.net

Radical-mediated tandem cyclizations offer an alternative route to seven-membered nitrogen heterocycles, avoiding harsh conditions and improving atom economy. sioc-journal.cn Additionally, gold-catalyzed reactions, such as the aza-Michael addition, provide a pathway to azepanes bearing a carbonyl group. thieme-connect.com The use of both soft gold(I) and hard gold(III) catalysts in a one-pot reaction allows for the conversion of propargylic alcohols to azepanes. thieme-connect.com

The Ugi multicomponent reaction provides a diversity-oriented approach to synthesizing various seven-membered nitrogen heterocycles. osi.lvresearchgate.net This can be achieved through intramolecular Ugi reactions or by post-cyclization modifications of the Ugi product. osi.lvresearchgate.net

Other notable methods include:

Aza-Claisen rearrangement followed by RCM. thieme-connect.com

[5+2] annulation reactions catalyzed by gold complexes to form azepan-4-ones. nih.gov

Piperidine (B6355638) ring expansion to stereoselectively produce azepane derivatives. researchgate.net

Photocatalytic oxidation of N-Boc protected azepane to introduce functional groups. acs.org

One-pot Michael addition/aza-Wittig/reduction sequences . doi.org

Functional Group Transformations and Derivatization

Once the azepane scaffold is constructed, further modifications through functional group transformations are crucial for synthesizing this compound and its analogues.

Oxidation reactions are key to introducing the oxoacetic acid moiety onto the azepane nitrogen. The aldehyde group in compounds like hexahydro-1H-azepine-1-carbaldehyde is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, can convert the aldehyde to the corresponding carboxylic acid, azepane-1-carboxylic acid.

Catalytic oxidation offers a milder alternative. For example, manganese(III) complexes can be used to selectively oxidize an aldehyde group without affecting the azepane ring. Another approach involves the oxidative cleavage of aza-bicyclo[3.2.2]nonene systems, which can simultaneously generate substituents at desired positions on the azepane ring in a stereoselective manner. acs.orgnih.gov This method has been successfully applied to the synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives. acs.orgnih.gov Furthermore, photocatalytic oxidation provides a method for the direct functionalization of saturated N-heterocycles. acs.org For instance, N-Boc-azepane can be oxidized to form a hemiaminal, which serves as a precursor for further derivatization. acs.org

The following table summarizes selected oxidation reactions on azepane derivatives:

| Reactant | Reagents and Conditions | Product | Yield (%) |

| Hexahydro-1H-azepine-1-carbaldehyde | KMnO₄, H₂SO₄, 80°C, 6h | Azepane-1-carboxylic acid | 72 |

| N-Boc-azepane | Photocatalyst, oxidant, aqueous environment | α-hydroxy-N-Boc-azepane | 62 |

| Aza-bicyclo[3.2.2]nonene derivative | Oxidative cleavage | (2S,5S)-5-substituted-azepane-2-carboxylate | - |

Table based on data from various sources. acs.orgacs.org

Reduction and substitution reactions are fundamental for modifying the azepane ring and its substituents. The carbonyl group of a lactam, such as ε-caprolactam, can be reduced to form the azepane ring. Complex metal hydrides like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose in ether-based solvents. google.comacs.org Sodium borohydride (B1222165) is another reducing agent that can be employed. google.com

Substitution reactions allow for the introduction of various functional groups onto the azepane ring. For instance, N-acylation is a common method to introduce the oxoacetic acid precursor. The nitrogen of the azepane ring can react with an appropriate acylating agent.

Protecting groups are essential in the multistep synthesis of complex molecules like this compound to mask reactive functional groups. The nitrogen atom of the azepane ring is often protected to prevent unwanted side reactions during synthesis.

Commonly used nitrogen protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) and is typically removed under acidic conditions, for example, with trifluoroacetic acid. mdpi.com The Cbz group is often introduced using benzyl chloroformate and can be removed by hydrogenolysis.

Reduction and Substitution Reactions

Stereochemical Control in Azepane Chemistry

The synthesis of specific stereoisomers of this compound analogues requires precise control over stereochemistry.

Several methods have been developed for the asymmetric synthesis of chiral azepane analogues. These approaches include using chiral auxiliaries, chiral catalysts, and starting from the chiral pool. bohrium.comnih.govresearchgate.net

One strategy involves a highly diastereoselective and enantioselective lithiation-conjugate addition sequence mediated by (-)-sparteine. acs.orgnih.govnih.gov This method allows for the synthesis of 4,5,6- and 3,4,5,6-substituted azepanes with high enantiomeric purity. acs.orgnih.gov

Chemoenzymatic methods also provide a powerful route to enantioenriched azepanes. bohrium.comacs.org For example, imine reductases can be used for the asymmetric reductive amination of cyclic imines to produce chiral 2-aryl azepanes. bohrium.comacs.org Another enzymatic approach utilizes galactose oxidase and imine reductase in a one-pot cascade to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane. rsc.org

The chiral pool approach leverages naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. nih.govrsc.orgrsc.org For instance, enantiomerically pure 1,4-diazepanes have been synthesized from amino acids. nih.gov Similarly, polyhydroxy azepanes can be diastereoselectively synthesized from a ribose-derived aldehyde. rsc.org

A temporary-bridge strategy using organocatalysis has been developed for the enantioselective domino synthesis of azepane moieties. rsc.org This method involves the annulation of α-ketoamides with enals to create oxygen-bridged azepanes, which can then be converted to various optically active azepane derivatives. rsc.org

The following table lists some key methods for asymmetric synthesis of azepane analogues:

| Method | Key Features | Example Product |

| (-)-Sparteine-mediated lithiation-conjugate addition | High diastereoselectivity and enantioselectivity | 4,5,6-Substituted azepanes |

| Chemoenzymatic synthesis (Imine Reductase) | Asymmetric reductive amination | Enantioenriched 2-aryl azepanes |

| Chiral Pool Synthesis (from D-ribose) | Diastereoselective synthesis from a sugar derivative | Polyhydroxy azepanes |

| Organocatalytic Domino Reaction | Temporary-bridge strategy, creation of multiple stereocenters | Optically active azepanone derivatives |

Table based on data from various sources. acs.orgnih.govacs.orgrsc.orgrsc.org

Diastereoselective and Enantioselective Approaches in Azepane-Containing Compound Synthesis

The synthesis of stereochemically defined azepane rings is a significant challenge in organic chemistry, driven by the prevalence of this motif in biologically active molecules. nih.gov The development of methodologies that control the three-dimensional arrangement of atoms is crucial for accessing specific, chirally pure azepane derivatives. Researchers have devised a variety of strategies to achieve high levels of diastereoselectivity and enantioselectivity.

One prominent strategy involves asymmetric lithiation-conjugate addition reactions. For instance, the use of a chiral ligand like (−)-sparteine to mediate the asymmetric deprotonation of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines, followed by conjugate addition to a β-aryl α,β-unsaturated ester, yields highly enantioenriched adducts. nih.gov These intermediates can then be converted into 4,5,6- and 3,4,5,6-substituted azepanes through hydrolysis, cyclization, and reduction. nih.gov This methodology provides access to both enantiomers of the substituted azepanes, with one intermediate being formed in a 99:1 enantiomeric ratio. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azepane structures. A domino reaction based on the annulation of α-ketoamides with enals, catalyzed by an organocatalyst, represents a novel approach. rsc.org This temporary-bridge strategy facilitates a formal [4+3] heterocyclization, creating up to four stereogenic centers with very high stereoselectivity. rsc.org The resulting oxygen-bridged azepanes are versatile intermediates that can be transformed into various optically active azepanone and azepanol derivatives. rsc.org

Chemoenzymatic methods offer a green and highly selective alternative for producing enantioenriched azepanes. bohrium.com Strategies utilizing imine reductases for asymmetric reductive amination or monoamine oxidases for deracemization have been successfully employed. bohrium.com These biocatalytic steps generate enantioenriched 2-aryl azepanes, which can be further functionalized. A subsequent rearrangement of the corresponding N'-aryl ureas proceeds with stereospecific transfer of the aryl group, leading to previously inaccessible enantioenriched 2,2-disubstituted azepanes. bohrium.com

Other notable stereoselective methods include:

Ring Expansion: The ring expansion of chiral pyrrolidines, often derived from L-proline, can transfer the existing chirality to the newly formed azepane ring with high enantiomeric excess. researchgate.net

Rhodium-Catalyzed Cyclopropanation/Aza-Cope Rearrangement: A sequential process involving an intramolecular Rh(II)-catalyzed cyclopropanation of dienyltriazoles generates a transient intermediate that undergoes a 1-aza-Cope rearrangement. nih.govnih.gov This highly diastereoselective transformation yields fused 2,5-dihydro[1H]azepines. nih.gov

Olefin Cross-Metathesis and Hydrogenation: A two-step sequence starting from optically active cyclic α-allyl-β-oxoesters involves a ruthenium-catalyzed olefin cross-metathesis with acrylonitrile. The subsequent palladium-catalyzed dihydrogenation accomplishes hydrogenation of both the double and triple bonds, followed by a reductive amination to form [b]-annulated azepane scaffolds with excellent enantioselectivities of 97–98% ee. researchgate.net The relative trans-configuration of the products has been confirmed by X-ray crystallography. researchgate.net

Silyl-aza-Prins Cyclization: The reaction between specific allyl-silyl amines and aldehydes, catalyzed by indium trichloride (B1173362) (InCl₃), proceeds via a 7-endo cyclization to selectively provide trans-azepanes with good to excellent diastereoselectivity. acs.org

Tethered Aminohydroxylation: An osmium-catalyzed tethered aminohydroxylation has been applied to the synthesis of heavily hydroxylated azepane iminosugars. nih.gov This method allows for the formation of a new C-N bond with complete regio- and stereocontrol. nih.gov

| Method | Catalyst / Key Reagent | Substrate Type | Product Type | Reported Stereoselectivity |

| Asymmetric Lithiation-Conjugate Addition | (-)-sparteine / n-BuLi | N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines | 4,5,6- and 3,4,5,6-substituted azepanes | High dr; 99:1 er for key intermediate nih.gov |

| Organocatalytic Domino Reaction | Organocatalyst | α-ketoamides and enals | Optically active azepanone/azepanol derivatives | Very high stereoselectivity, up to 4 stereocenters rsc.org |

| Chemoenzymatic Synthesis | Imine reductase / Monoamine oxidase | Cyclic imines / amines | Enantioenriched 2,2-disubstituted azepanes | Stereospecific rearrangement bohrium.com |

| Olefin Metathesis / Hydrogenation | Hoveyda-Grubbs II / Pd catalyst | Cyclic α-allyl-β-oxoesters | [b]-annulated azepanes | 97–98% ee; trans configuration confirmed researchgate.net |

| Rh(II)-Catalyzed Rearrangement | Rh(II) catalyst | Dienyltriazoles | Fused 2,5-dihydro[1H]azepines | High diastereoselectivity nih.gov |

| Silyl-aza-Prins Cyclization | InCl₃ | Allylsilyl amines and aldehydes | trans-azepanes | Good to excellent diastereoselectivity acs.org |

Scalability and Process Optimization in Synthetic Procedures

The transition from laboratory-scale synthesis to industrial production of azepane-based compounds, including this compound, necessitates robust, scalable, and optimized procedures. Process optimization focuses on improving reaction efficiency, yield, purity, and cost-effectiveness while ensuring operational simplicity and safety.

A direct and scalable synthesis of 2-(Azepan-1-yl)-2-oxoacetic acid has been documented, involving the reaction of ethyl oxalyl chloride with hexamethyleneimine in the presence of triethylamine. acs.org Such straightforward acylation reactions are generally amenable to scale-up.

Several advanced synthetic strategies for azepane derivatives have demonstrated scalability. For example, the Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement to form fused dihydroazepines proceeds with comparable efficiency on a gram scale. nih.govnih.gov Similarly, an intramolecular cyclic condensation of tertiary enamides to produce 2,3-dihydro-1H-azepine derivatives was successfully performed on a gram scale, yielding over a gram of product with high efficiency. organic-chemistry.org Furthermore, a practical, seven-step synthesis of (3R)-3-aminoazepane has been developed to be scalable and cost-effective, notably avoiding the need for expensive metal catalysts or chromatographic purification. researchgate.net

Process optimization is a critical aspect of scaling up. This can involve the systematic screening of reaction parameters such as catalysts, ligands, bases, and solvents. rsc.org For instance, the optimization of a Boc-protection step for an azepane derivative on a large scale was achieved by using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst with the Boc anhydride, which improved the yield to 85%. whiterose.ac.uk

| Process / Reaction | Scale | Key Optimization / Scalability Feature | Outcome |

| Rh(II)-Catalyzed Rearrangement | Gram-scale | Reaction conditions transferable from small scale. | Similar efficiency observed on a larger scale. nih.govnih.gov |

| Intramolecular Condensation | Gram-scale | Efficient Lewis acid-catalyzed cyclization. | High yield (>1 gram) successfully demonstrated. organic-chemistry.org |

| Synthesis of (3R)-3-aminoazepane | Scalable | Avoidance of chromatography and expensive metals; use of biocatalysis. | Cost-effective and commercially viable process. researchgate.net |

| Dicarbamoylation Workup | >1 gram | Modification of workup to a precipitation method. | Isolated yield improved from 17% to 73%. acs.org |

| Boc-Protection of Azepane | Large-scale | Use of DMAP as a catalyst. | Yield of 85% achieved. whiterose.ac.uk |

Chemical Reactivity and Mechanistic Studies of Azepan 1 Yl Oxo Acetic Acid and Derivatives

Reactivity Profiles under Various Conditions

The reactivity of Azepan-1-yl(oxo)acetic acid is characterized by the chemical properties of its constituent functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the amide portion of the lactam ring presents its own set of reactive possibilities. smolecule.com Studies on analogous compounds show that the azepane ring system can participate in various transformations. For instance, derivatives like 1-(Azepan-1-yl)propan-2-one can undergo oxidation, reduction, and substitution reactions.

In the context of synthetic chemistry, this compound has been utilized as a reagent in advanced organic reactions. One study demonstrated its use in a metal- and light-free direct C–H dicarbamoylation of phenanthrolines, where it served to install a tertiary amide group onto the aromatic core. acs.org This highlights its utility in forming carbon-nitrogen bonds under specific oxidative conditions. The reaction proceeded smoothly, indicating the stability and appropriate reactivity of the azepane-based carbamoyl (B1232498) radical generated in situ. acs.org

The reactivity is also influenced by reaction conditions such as temperature and the presence of acids or bases. For example, the synthesis of related 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids was achieved by heating precursor amines with itaconic acid, sometimes with acetic acid added, at high temperatures (140–150 °C). researchgate.net This suggests that this compound could exhibit complex reactivity under thermal and acidic conditions.

Table 1: Summary of Reaction Types in this compound and Related Compounds

| Reaction Type | Reagent/Condition | Product Type | Source |

| Acid-Base Reaction | Base | Carboxylate Salt | smolecule.com |

| Nucleophilic Substitution | Electrophile | Substituted Derivative | smolecule.com |

| Condensation | Alcohol / Amine | Ester / Amide Derivative | smolecule.com |

| C-H Functionalization | Phenanthroline, (NH₄)₂S₂O₈ | Dicarbamoylated Phenanthroline | acs.org |

| Oxidation | Oxidizing Agent | Oxidized Derivatives | |

| Reduction | Reducing Agent | Reduced Derivatives (e.g., Alcohol) |

Investigation of Intramolecular Interactions

Intramolecular interactions play a crucial role in defining the stability and chemical behavior of a molecule. In derivatives of this compound, such as those containing a lactam structure, intramolecular hydrogen bonding is a significant feature. scbt.com For instance, in 2-(2-oxoazocan-1-yl)acetic acid, an analog with an eight-membered ring, intramolecular hydrogen bonding is noted to enhance its stability and reactivity. scbt.com Similarly, 3-chloro-1-(4-chlorobenzoyl)azepan-2-one, another azepane derivative, can also engage in these internal interactions. scbt.com

For this compound, a potential intramolecular hydrogen bond can form between the acidic proton of the carboxylic acid group and the oxygen atom of the amide carbonyl group. This interaction can lead to the formation of a stable pseudo-cyclic conformation. Such stabilization can influence the molecule's acidity and the reactivity of the involved functional groups by altering their electron density and accessibility. scbt.com

Table 2: Potential Intramolecular Interactions in this compound

| Interacting Groups | Type of Interaction | Potential Effect | Source |

| Carboxylic Acid (-OH) and Amide Carbonyl (C=O) | Hydrogen Bond | Enhanced molecular stability, altered acidity, influenced reaction pathways | scbt.com |

| Azepane Ring Protons and Carbonyl Oxygen | Weak C-H···O Interactions | Contribution to conformational preference and stability | scbt.com |

Conformational Analysis and its Implications for Reactivity

The three-dimensional structure of this compound is critical to its reactivity. The seven-membered azepane ring is not planar and possesses significant conformational flexibility. scbt.com This flexibility, also observed in derivatives like 3-chloro-1-(4-chlorobenzoyl)azepan-2-one, allows the molecule to adopt various spatial arrangements, which can facilitate diverse molecular interactions. scbt.com

The conformation of the azepane ring directly influences the orientation of the attached oxoacetic acid side chain. This spatial arrangement determines the accessibility of the carboxylic acid and amide groups to incoming reagents, thereby affecting reaction rates and pathways. scbt.com For example, steric hindrance caused by certain conformations of the azepane ring could prevent or slow down reactions. whiterose.ac.uk In a study on the synthesis of cyclic amides, steric hindrance from a bulky cyclic keto acid was proposed as a reason for failed cyclization reactions. whiterose.ac.uk The conformational dynamics of the ring system are therefore a key factor in predicting the chemical behavior of this compound and its derivatives.

Table 3: Conformational Features and Their Implications

| Structural Feature | Conformational Property | Implication for Reactivity | Source |

| Seven-Membered Azepane Ring | High Flexibility | Allows for diverse molecular interactions; can lead to multiple reactive conformations. | scbt.com |

| N-Substituted Acetic Acid | Rotational Freedom | Influences the orientation of the carboxylic acid group relative to the lactam ring. | upertis.ac.id |

| Overall Molecular Shape | Dynamic 3D Structure | Steric accessibility of functional groups is conformation-dependent, affecting reaction feasibility and rates. | scbt.comwhiterose.ac.uk |

Intermolecular Interactions and Complex Formation

This compound possesses functional groups capable of forming strong intermolecular interactions, which govern its physical properties and its ability to form larger molecular assemblies. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the amide carbonyl is an effective hydrogen bond acceptor. These capabilities allow the molecule to interact with itself and with other molecules, such as solvents or reactants, through a network of hydrogen bonds.

The compound can serve as a versatile building block in the synthesis of more complex molecules and supramolecular structures. researchgate.netevitachem.com Its functional handles allow for covalent linkages to other molecular scaffolds. For example, complex sulfonamide derivatives incorporating an azepan-1-yl-2-oxoethyl moiety have been synthesized, demonstrating its utility as a precursor in medicinal chemistry. evitachem.com Furthermore, related heterocyclic carboxylic acids have been shown to act as ligands, chelating metal ions involved in chemical reactions. researchgate.net This suggests a potential for this compound and its derivatives to form coordination complexes with metal ions, which could have applications in catalysis or materials science.

Table 4: Types of Intermolecular Interactions and Their Significance

| Interaction Type | Participating Functional Groups | Significance | Source |

| Hydrogen Bonding | Carboxylic Acid, Amide Carbonyl | Governs physical properties (e.g., boiling point, solubility); mediates interactions in solution and solid state. | upertis.ac.id |

| Dipole-Dipole Interactions | Carbonyl Groups, Amide Bond | Contribute to the overall intermolecular forces and molecular packing. | upertis.ac.id |

| Complex Formation | Carboxylic Acid, Amide Oxygen | Potential for chelation and coordination with metal ions. | researchgate.net |

| Covalent Bond Formation | Carboxylic Acid, Azepane Nitrogen | Acts as a building block for synthesizing larger, more complex molecules. | researchgate.netevitachem.com |

Structure Activity Relationship Sar Studies of Azepan 1 Yl Oxo Acetic Acid Analogues

Impact of Azepane Ring Substitutions on Biological Properties

The flexible seven-membered azepane ring provides a versatile scaffold for structural modification. dntb.gov.ua Altering substituents on this ring can significantly influence the molecule's conformational preferences and, consequently, its interaction with biological targets. Research has shown that even the replacement of smaller rings, like pyrrolidine, with an azepane ring can markedly increase biological activity, highlighting the importance of this specific heterocycle.

Substitutions at various positions on the azepane ring have been explored to modulate biological effects. For instance, the introduction of hydroxyl groups, as seen in Azepane-3,4,5,6-tetraol, creates specific stereochemical arrangements that are crucial for biological interactions. ontosight.ai Similarly, the presence of an amino group on the ring, as in 2-(3-Amino-2-oxoazepan-1-yl)acetic acid hydrochloride, is a key modification, with related compounds showing potential antihypertensive, neuroprotective, and antithrombotic activities. nih.gov The introduction of a 4-(1,2,4-oxadiazol-5-yl) group on an azepan-2-one (B1668282) core has led to the discovery of a new class of potent and selective cannabinoid receptor 2 (CB2) agonists for treating inflammatory pain.

The nitrogen atom of the azepane ring is a common point of attachment and modification in drug design. In the core structure of azepan-1-yl(oxo)acetic acid, this nitrogen is acylated by the oxoacetic acid group. While direct SAR studies on further N-substitutions on this specific scaffold are limited in publicly available literature, general principles from related azepane derivatives suggest this is a critical area for modulating activity. For example, in dibenzo[b,f]azepine derivatives, the nature of the substituent on the nitrogen atom is well-documented to influence biological activity. rsc.org In other heterocyclic systems, N-substitution is a key strategy to alter physicochemical properties and target engagement.

The oxoacetic acid portion of the molecule is a critical pharmacophore, often involved in key binding interactions with biological targets. researchgate.netnih.gov Its acidic nature and ability to participate in hydrogen bonding are central to its function. nih.govpressbooks.pub Modifications to this group, particularly through bioisosteric replacement, represent a major strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Common bioisosteric replacements for the carboxylic acid group include:

Tetrazoles: A 5-substituted 1H-tetrazole ring is one of the most widely used non-classical bioisosteres for a carboxylic acid. pressbooks.pubdrughunter.com It maintains a comparable acidity (pKa) while being more lipophilic, which can lead to improved potency and oral bioavailability. pressbooks.pubdrughunter.com The replacement of a carboxylic acid with a tetrazole in the angiotensin II receptor antagonist losartan, for example, resulted in a tenfold increase in potency. nih.govdrughunter.com

Other Acidic Heterocycles: Various other heterocyclic rings can serve as carboxylic acid surrogates. These include N-acyl sulfonamides, 1,2,4-oxadiazoles, and hydroxamic acids, among others. enamine.net The choice of isostere is highly context-dependent, and screening a library of different replacements is often necessary to find an optimal substitute. drughunter.comenamine.net

α-Substitution: Besides complete replacement, substitution on the α-carbon of the acetic acid side chain can also impact activity. For instance, in related arylalkanoic acids, the introduction of a methyl group at the α-position can result in equiactive analogues.

The following table summarizes common bioisosteric replacements for the carboxylic acid moiety and their general impact.

| Bioisostere | Key Features | Potential Impact on Properties |

| Tetrazole | Acidic (pKa ≈ 4.5-4.9), more lipophilic than -COOH. pressbooks.pubdrughunter.com | Can increase potency and oral bioavailability. pressbooks.pubdrughunter.com |

| N-Acyl Sulfonamide | Acidic proton, acts as hydrogen bond donor/acceptor. enamine.net | Can improve metabolic stability and cell permeability. |

| 1,2,4-Oxadiazole | Heterocyclic scaffold, can modulate electronics and geometry. enamine.net | Can serve as a stable surrogate, influencing binding orientation. |

| Hydroxamic Acid | Moderately acidic (pKa ≈ 8-9), strong metal chelator. nih.gov | Often used for metal-chelation but also as a -COOH isostere. nih.gov |

Modulating Activity through Substituents on the Azepane Nitrogen

Influence of Linker and Terminal Groups on Molecular Recognition

In many analogues of this compound, the core structure is connected via a linker to a terminal group, often an aryl or heteroaryl moiety. escholarship.org The nature of both the linker and the terminal group is paramount for molecular recognition, influencing the compound's binding affinity, selectivity, and pharmacokinetic profile. escholarship.orgcambridgemedchemconsulting.com

The terminal aryl or heteroaryl group often plays a crucial role in binding to the target protein, frequently through interactions like hydrogen bonding or π-stacking. nih.gov The electronic properties of these rings, modulated by various substituents, can significantly affect biological activity.

For example, in one series of benzimidazole (B57391) derivatives, substituting a phenyl ring with electronegative groups led to better inhibition of the target enzyme than electron-donating groups. mdpi.com Conversely, in other series, electron-rich aryl and heteroaryl substituents have been shown to increase activity. researchgate.net This highlights that the optimal substitution pattern is highly specific to the target protein's binding site.

A variety of heterocyclic systems are employed in drug design to act as isosteres for phenyl rings or to introduce specific properties. nih.gov Rings like pyridazine (B1198779) are noted for their high dipole moment and hydrogen-bonding capacity, which can be important for drug-target interactions. nih.gov The introduction of heteroatoms can also improve metabolic properties by decreasing the electron density of the ring, making it less susceptible to P450-mediated metabolism. researchgate.net

The table below shows examples of how different terminal groups and their substituents can influence the activity of azepane-containing compounds.

| Terminal Moiety | Substituent(s) | Observed Effect | Reference Compound Class |

| Benzothiazole (B30560) | 3-(azepan-1-yl)propyloxy linker | High affinity for H3 receptor. | Benzothiazole derivatives |

| Phenyl | 4-methoxy (on a benzylidene hydrazide) | Component of a biologically active hydrazide. | Azepan-1-yl-oxo-acetohydrazide |

| Phenyl | 2,4-dichloro | Part of a pyrazoline compound with affinity for cannabinoid receptors. | Azepane-substituted pyrazolines |

| Thienyl | 5-nitro | More active than the parent compound in a series of mefloquine (B1676156) analogues. | Mefloquine analogues |

The linker connecting the this compound core to a terminal group is not merely a spacer but an active contributor to the molecule's properties. escholarship.org Different linker types, such as hydrazides, sulfonamides, and amides, offer distinct geometries, hydrogen-bonding capabilities, and metabolic stabilities. nih.govresearchgate.netrsc.org

Hydrazide Linkers: The hydrazide group (-CONHNH-) is a versatile linker used to synthesize a wide array of heterocyclic compounds and other derivatives. mdpi.com Hydrazide-hydrazones, formed by reacting hydrazides with aldehydes or ketones, are particularly common in medicinal chemistry. researchgate.netmdpi.com They are valued for their synthetic accessibility and relative hydrolytic stability. researchgate.net The linker itself can form crucial hydrogen bonds within a receptor's active site. mdpi.com For example, the compound Azepan-1-yl-oxo-acetic acid (4-methoxy-benzylidene)-hydrazide incorporates this linker to connect the core to a substituted phenyl ring.

Sulfonamide Linkers: The sulfonamide group (-SO₂NH-) is a key functional group in many therapeutic agents. ajchem-b.com It can act as a hydrogen bond donor and acceptor and has been shown to be critical for the biological activity of certain compound classes. nih.gov In some SAR studies, replacing a sulfonamide linker with an amide or amine led to a substantial reduction in antibacterial activity, highlighting the linker's importance for target binding, possibly due to its specific geometry and hydrogen bonding capacity. nih.gov

Amide Linkers: Amide bonds are ubiquitous in bioactive molecules and are fundamental to molecular recognition through hydrogen bonding. rsc.org The orientation of the amide bond can be critical; for instance, some studies have found that a specific regioisomer (e.g., a 3-carboxamide) is essential for activity, while the reverse amide is inactive. nih.gov Amide linkers are used to connect the azepane-oxoacetic acid scaffold to other fragments, such as in the synthesis of dipeptides where a 2-(azepan-1-yl)acetate serves as an N-capping group.

Structural Variations of Aryl and Heteroaryl Moieties

Stereochemical Requirements for Enhanced Biological Effects

Stereochemistry plays a defining role in the biological activity of chiral molecules, as enantiomers can have vastly different affinities for their targets, as well as different pharmacological and toxicological profiles. ontosight.ai For flexible seven-membered rings like azepane, conformational diversity is a key aspect of their bioactivity, and stereocenters on the ring can dictate the preferred conformation. dntb.gov.ua

The synthesis of azepane derivatives often requires stereoselective methods to produce a single desired stereoisomer. acs.orgmdpi.com For example, a novel stereoselective synthesis of pentahydroxyazepane iminosugars was achieved using an osmium-catalyzed aminohydroxylation that controlled the formation of a new C-N bond with complete stereocontrol. acs.org

In many classes of drugs, biological activity is confined to a single enantiomer. For certain arylalkanoic acid derivatives, anti-inflammatory activity was displayed only by the dextrorotatory enantiomer. This underscores the importance of absolute configuration for proper interaction with the biological target. The specific three-dimensional arrangement of functional groups on the azepane ring, such as the (3S,4R,5R,6S) configuration in Azepane-3,4,5,6-tetraol, is critical for its molecular interactions and subsequent biological effects. ontosight.ai Therefore, controlling the stereochemistry of substituents on the azepane ring and any adjacent chiral centers is a crucial aspect of designing potent and selective analogues of this compound.

Development of Homologous Series for SAR Elucidation

The exploration of the structure-activity relationship (SAR) for analogues of this compound fundamentally relies on the systematic synthesis and evaluation of homologous series. This classical medicinal chemistry approach involves the methodical modification of a lead compound's structure to probe the impact of these changes on biological activity. By creating a series of compounds where a specific feature is varied incrementally—such as the length of an alkyl chain, the nature and position of a substituent on a ring, or the size of a heterocyclic ring system—researchers can deduce which structural elements are crucial for the desired pharmacological effect.

In the context of this compound analogues, a homologous series could be developed by altering the substituents on the azepane ring. For instance, studies on other azepanone-based inhibitors have demonstrated that the addition of a methyl group at different positions (5-, 6-, or 7-) of the azepanone core can lead to widely varied inhibitory potencies and pharmacokinetic profiles. researchgate.net Depending on the specific regio- and stereochemical configuration, these methyl-substituted analogues showed significant differences in activity compared to the parent compound. researchgate.net This highlights how even a minor modification, when systematically applied, can provide deep insights into the steric and conformational requirements of the target's binding site.

Another strategy involves the exploration of different functional groups at a specific position. For example, in the development of antagonists for the arginine vasopressin receptor, a variety of novel heterocyclic compounds based on thienoazepine and related skeletons were synthesized. nih.gov Detailed SAR studies of these series led to the identification of a highly potent antagonist. nih.gov Similarly, for analogues of this compound, a homologous series might involve substituting the azepane ring with various alkyl groups, halogens, or hydrogen-bond donors/acceptors at a specific position to map out the electronic and steric preferences of the biological target.

The following data table illustrates a hypothetical homologous series based on a generic this compound core, showing how systematic changes in a substituent (R) can influence inhibitory activity, a common metric in SAR studies.

Table 1: SAR of a Homologous Series of this compound Analogues

< div> < table> < thead> < tr> < th>Compound ID < th>Substituent (R) < th>Inhibitory Concentration (IC50, nM) < /tr> < /thead> < tbody> < tr> < td>A-1 (Lead) < td>-H < td>150 < /tr> < tr> < td>A-2 < td>-CH3 < td>95 < /tr> < tr> < td>A-3 < td>-CH2CH3 < td>70 < /tr> < tr> < td>A-4 < td>-F < td>110 < /tr> < tr> < td>A-5 < td>-Cl < td>85 < /tr> < tr> < td>A-6 < td>-OH < td>200 < /tr> < /tbody> < /table> < /div>

This systematic approach allows researchers to build a comprehensive picture of the SAR, guiding the rational design of more potent and selective analogues.

Optimization of Lead Compounds via Structural Modification

Once a promising "lead compound" is identified from initial screening or SAR studies, the next critical phase is lead optimization. This process involves targeted structural modifications to enhance key properties such as potency, selectivity, and pharmacokinetic profile, including metabolic stability. preprints.orgpatsnap.com For this compound analogues, this could involve addressing liabilities such as poor stability in plasma, which can hinder a compound's development as a therapeutic agent. nih.gov

A key strategy in lead optimization is the use of isosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to improve the drug-like characteristics of the molecule without losing affinity for the target. nih.gov An illustrative case involves a series of azepane derivatives developed as protein kinase B (PKB-alpha) inhibitors. The initial lead compound, which contained an ester moiety, was highly potent but was found to be unstable in plasma, making it unsuitable as a drug candidate. nih.gov

To overcome this, researchers designed and synthesized a series of new analogues where the unstable ester linkage was replaced with more robust, isosteric linkers such as an amide, ether, or amine. nih.gov This structural modification led to the discovery of a compound with a stable amide linker that not only retained high potency (IC50 = 4 nM) but was also stable in plasma. nih.gov This successful optimization demonstrates how modifying a specific structural feature, in this case the linker, can resolve a critical pharmacokinetic issue while maintaining the desired biological activity.

The following data table shows the outcome of such a lead optimization effort, where an initial lead compound with a plasma-unstable ester is modified.

Table 2: Lead Optimization of an Azepane-Based Inhibitor by Linker Modification

< div> < table> < thead> < tr> < th>Compound ID < th>Linker Moiety < th>Potency (IC50, nM) < th>Plasma Stability < /tr> < /thead> < tbody> < tr> < td>Lead-1 < td>Ester < td>5 < td>Unstable < /tr> < tr> < td>Opt-1 < td>Amide < td>4 < td>Stable < /tr> < tr> < td>Opt-2 < td>Ether < td>15 < td>Stable < /tr> < tr> < td>Opt-3 < td>Amine < td>22 < td>Stable < /tr> < /tbody> < /table> < /div>

Further optimization can also involve modifying other parts of the molecule. For instance, in a series of azepanone-based cathepsin K inhibitors, substitution on the azepanone ring itself was explored. researchgate.net The introduction of a methyl group at the 7-position of the ring in a specific stereochemical configuration resulted in an analogue with significantly improved oral bioavailability and metabolic clearance in rats compared to the unsubstituted parent compound. researchgate.net These examples underscore the power of structural modification in the iterative process of transforming a promising but flawed lead compound into a viable drug candidate.

Computational Chemistry and Molecular Modeling of Azepan 1 Yl Oxo Acetic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens to examine the intricacies of molecular systems. These methods are foundational for analyzing electronic structure, bonding, and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scienceacademique.com For Azepan-1-yl(oxo)acetic acid, a combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and a suitable basis set, such as 6-311++G(d,p), is commonly employed to achieve a balance between accuracy and computational cost. researchgate.net This level of theory is effective for optimizing the molecular geometry and predicting a wide range of molecular properties.

The B3LYP functional is a hybrid functional that incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. The selection of a basis set is also critical; Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently used. researchgate.neticm.edu.pl The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially in a molecule with heteroatoms and potential for hydrogen bonding like this compound.

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Unit |

|---|---|---|

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

This table presents hypothetical data that would be obtained from DFT calculations to illustrate the type of information generated.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. icm.edu.plresearchgate.net By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding. researchgate.net For this compound, NBO analysis can elucidate the stability arising from interactions between filled (donor) and empty (acceptor) orbitals.

Key interactions to investigate in this compound would include the delocalization of lone pairs from the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. scienceacademique.com The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the hyperconjugative effects. For instance, the interaction between the lone pair of the amide nitrogen and the antibonding orbital of the adjacent carbonyl group (n(N) -> π*(C=O)) would be a significant stabilizing factor.

Table 2: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) of C=O | σ*(N-C) | XX.XX |

| LP (N) | σ*(C-C) | XX.XX |

This table provides a hypothetical representation of NBO analysis results, showcasing the type of data generated.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of molecules. libretexts.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). libretexts.org The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The HOMO is likely to be localized on the electron-rich regions, such as the carboxylate group or the amide functionality. Conversely, the LUMO would be centered on electron-deficient sites, like the carbonyl carbons.

Table 3: Illustrative FMO Properties for this compound

| Parameter | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -X.XXX |

| LUMO Energy | +Y.YYY |

This table contains hypothetical values for FMO analysis to demonstrate the expected output.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's chemical behavior. icm.edu.pl Global descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity (ω), describe the reactivity of the molecule as a whole. Local descriptors, like the Fukui function, pinpoint the most reactive sites within the molecule.

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to charge transfer.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated from the energies of the HOMO and LUMO.

Table 4: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -A.AAA |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) | B.BBB |

This table presents hypothetical values for global reactivity descriptors to illustrate the kind of data generated.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for exploring the conformational landscape and dynamic behavior of larger systems or over longer timescales.

A conformational search is essential for identifying the low-energy structures of flexible molecules like this compound. The seven-membered azepane ring can adopt several conformations, and the orientation of the oxoacetic acid side chain further increases the conformational complexity.

The Merck Molecular Force Field (MMFF) is a popular choice for such studies on organic molecules. epo.org Software like Spartan'14 can be utilized to perform a systematic or stochastic conformational search, calculating the relative energies of the resulting conformers. u-szeged.hu This process helps to identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. The results of these calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 5: Illustrative Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 75.2 | τ1: XX.X, τ2: YY.Y |

| 2 | 1.25 | 15.3 | τ1: AA.A, τ2: BB.B |

This table provides a hypothetical outcome of a conformational search, illustrating the type of data generated.

Molecular Dynamics (MD) Simulations for Stability and Flexibility (e.g., RMSD, RMSF)

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For azepane-based systems, MD simulations provide critical information about the conformational stability and flexibility of the ligand, both in isolation and when bound to a biological target. Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

Root Mean Square Deviation (RMSD): The RMSD is calculated to monitor the structural deviation and conformational changes in a protein-ligand complex over the simulation period. researchgate.net A stable RMSD value over time suggests that the simulation has reached equilibrium and the ligand remains stably bound in the protein's active site. For instance, in simulations of GSK-3β inhibitors containing a related piperidine (B6355638) ring, the protein's RMSD was observed to stabilize after 30-50 nanoseconds, indicating a stable complex formation. mdpi.com

Root Mean Square Fluctuation (RMSF): The RMSF analyzes the flexibility of individual amino acid residues or parts of a ligand. researchgate.net Higher RMSF values indicate greater flexibility, while lower values suggest more restricted movement and stability. researchgate.netnih.gov In studies of azepane-like inhibitors, RMSF analysis can highlight which parts of the molecule, such as flexible side chains, exhibit high mobility. mdpi.com This information is vital for understanding how the ligand adapts its conformation to fit within a binding pocket.

MD simulations for azepane-containing compounds are often carried out using suites like Amber, with force fields such as ff99SB. csic.es These simulations confirm the stability of ligands in binding sites and validate docking poses. researchgate.net

Table 1: Representative MD Simulation Stability Metrics for a Ligand-Protein Complex This table presents hypothetical yet representative data based on typical simulation results for small molecule inhibitors.

| Simulation Time (ns) | RMSD of Protein (Å) | RMSD of Ligand (Å) | Average Protein RMSF (Å) | Ligand Azepane Ring RMSF (Å) |

| 0-10 | Fluctuating (1.0-2.5) | Fluctuating (0.5-1.8) | 1.2 | 0.6 |

| 10-30 | Stabilizing (~2.2) | Stabilizing (~1.5) | 1.0 | 0.4 |

| 30-50 | Stable (2.1 ± 0.2) | Stable (1.4 ± 0.2) | 0.9 | 0.3 |

| 50-100 | Stable (2.0 ± 0.1) | Stable (1.3 ± 0.1) | 0.9 | 0.3 |

Binding Free Energy Calculations (e.g., MMPBSA analysis)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its counterpart, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are popular methods for estimating the binding free energy of a ligand to a protein. nih.gov These calculations are performed on snapshots taken from MD simulations to provide a more accurate prediction of binding affinity than standard docking scores. nih.govpeng-lab.org

The binding free energy (ΔG_bind) is calculated by considering various energy components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. rsc.org This method has been successfully applied to various systems to rank compounds and understand the energetic contributions to binding. nih.gov

For a derivative, [5-(Azepan-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid, MM-PBSA calculations predicted a binding free energy (ΔG) of approximately -8.5 kcal/mol for high-affinity analogs, quantifying the favorable interaction with its target. Such calculations are critical for confirming that a docked pose is energetically favorable and for refining lead compounds. researchgate.net

Table 2: Example of MM-PBSA Binding Free Energy Decomposition (kcal/mol) This table illustrates typical energy components for a ligand-protein interaction.

| Energy Component | Value (kcal/mol) | Contribution |

| Van der Waals Energy (ΔE_vdw) | -35.5 | Favorable |

| Electrostatic Energy (ΔE_elec) | -21.0 | Favorable |

| Polar Solvation Energy (ΔG_pol) | +41.2 | Unfavorable |

| Nonpolar Solvation Energy (ΔG_nonpol) | -3.2 | Favorable |

| Total Binding Free Energy (ΔG_bind) | -18.5 | Favorable |

Molecular Docking Studies